molecular formula C17H19FN8 B12238980 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12238980
M. Wt: 354.4 g/mol
InChI Key: OOZPGWCRIFWPEC-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 3,5-dimethyl-1H-pyrazole and 5-fluoropyrimidine derivatives. These intermediates are then subjected to nucleophilic substitution reactions, cyclization, and coupling reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
  • 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C17H19FN8

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5-fluoropyrimidine

InChI

InChI=1S/C17H19FN8/c1-12-7-13(2)26(23-12)16-8-15(21-11-22-16)24-3-5-25(6-4-24)17-19-9-14(18)10-20-17/h7-11H,3-6H2,1-2H3

InChI Key

OOZPGWCRIFWPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F)C

Origin of Product

United States

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